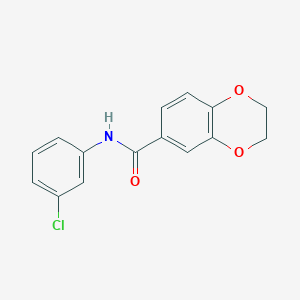![molecular formula C17H15ClN2O3S B251748 Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MCCB belongs to the class of thioamide compounds and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and also inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects, including its ability to inhibit inflammation, reduce oxidative stress, and induce apoptosis in cancer cells. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate in lab experiments is its ability to inhibit inflammation and reduce oxidative stress, which can be useful in studying various diseases. However, one of the limitations of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, including its use as a potential drug candidate for various diseases. Further studies are needed to fully understand the mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and its potential side effects. Additionally, studies are needed to optimize the synthesis method of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and improve its yield and purity.
Synthesis Methods
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate, followed by the reaction with methyl 4-aminobenzoate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with methyl 4-aminobenzoate. These methods have been extensively studied and optimized for their efficiency and yield.
Scientific Research Applications
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of applications in scientific research, including its use as a potential drug candidate for various diseases. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
Molecular Formula |
C17H15ClN2O3S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-16(22)12-4-8-14(9-5-12)19-17(24)20-15(21)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,24) |
InChI Key |
LCKFJCKTZWKXSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)